molecular formula C14H18ClNO B12603177 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- CAS No. 872674-49-2

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-

Cat. No.: B12603177
CAS No.: 872674-49-2
M. Wt: 251.75 g/mol
InChI Key: XQHGHKLLYRQMLJ-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Properties

CAS No.

872674-49-2

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-(2-tert-butyl-5-chloro-1H-indol-3-yl)ethanol

InChI

InChI=1S/C14H18ClNO/c1-14(2,3)13-10(6-7-17)11-8-9(15)4-5-12(11)16-13/h4-5,8,16-17H,6-7H2,1-3H3

InChI Key

XQHGHKLLYRQMLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Cl)CCO

Origin of Product

United States

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